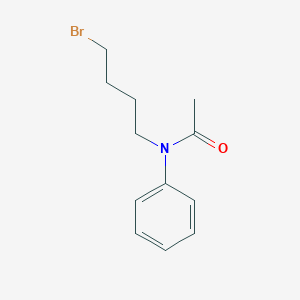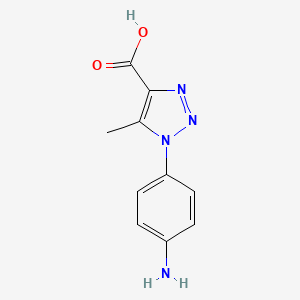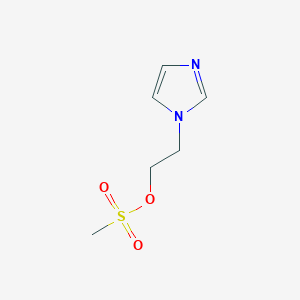
2-Imidazol-1-ylethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazol-1-ylethyl methanesulfonate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-ylethyl methanesulfonate typically involves the reaction of imidazole with ethylene oxide to form 2-imidazol-1-ylethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Imidazol-1-ylethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction Reactions: The compound can be reduced to form imidazole derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substituted imidazoles
- Imidazole N-oxides
- Reduced imidazole derivatives
Scientific Research Applications
2-Imidazol-1-ylethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials
Mechanism of Action
The mechanism of action of 2-Imidazol-1-ylethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic attack, leading to the formation of a reactive intermediate that can alkylate various nucleophiles, including DNA, proteins, and other biomolecules. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death .
Comparison with Similar Compounds
Imidazole: The parent compound with a wide range of biological activities.
2-Methylimidazole: A derivative with applications in the synthesis of pharmaceuticals and agrochemicals.
1-Methylimidazole: Used as a catalyst and in the production of ionic liquids.
Uniqueness: 2-Imidazol-1-ylethyl methanesulfonate is unique due to its methanesulfonate group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C6H10N2O3S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl methanesulfonate |
InChI |
InChI=1S/C6H10N2O3S/c1-12(9,10)11-5-4-8-3-2-7-6-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
PDXMZWKJXBWOTH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


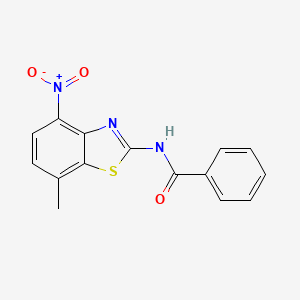
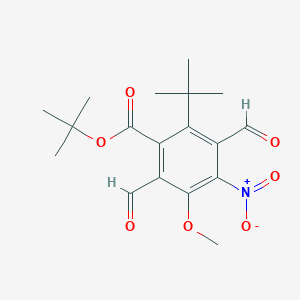




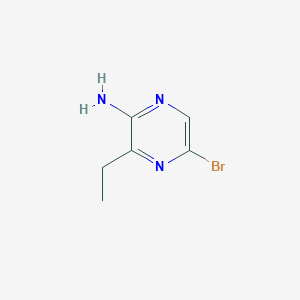
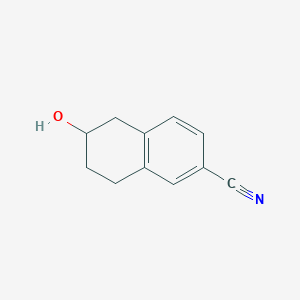

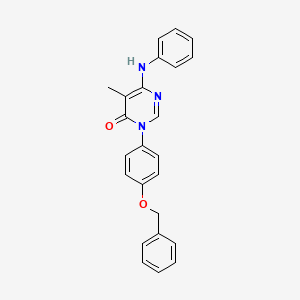
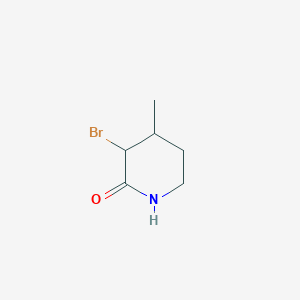
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
